molecular formula C16H30BNO4 B13331458 Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate

Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate

Cat. No.: B13331458
M. Wt: 311.2 g/mol
InChI Key: DXABICYRLUJVMM-OLZOCXBDSA-N
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Description

Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a boronate ester, and an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the boronate ester and ethyl ester groups through a series of substitution and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronate ester or pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester might yield boronic acids, while reduction of the ester groups could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which Ethyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The boronate ester group could play a role in binding to specific sites or facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronate esters and pyrrolidine derivatives, such as:

  • Phenylboronic acid
  • Methyl (2S,3R)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a boronate ester and an ethyl ester group allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C16H30BNO4

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl (2S,3R)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C16H30BNO4/c1-6-20-14(19)13-12(9-11-18-13)8-7-10-17-21-15(2,3)16(4,5)22-17/h12-13,18H,6-11H2,1-5H3/t12-,13+/m1/s1

InChI Key

DXABICYRLUJVMM-OLZOCXBDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CCC[C@@H]2CCN[C@@H]2C(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2CCNC2C(=O)OCC

Origin of Product

United States

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